[(3,4-Difluorophenyl)methyl](pentyl)amine
Description
(3,4-Difluorophenyl)methylamine is a secondary amine characterized by a 3,4-difluorophenylmethyl group attached to a pentyl chain. Its structure combines fluorinated aromatic and aliphatic components, which may confer unique physicochemical properties, such as enhanced lipophilicity and electronic effects due to fluorine substituents.
Fluorinated amines are widely used as intermediates in pharmaceutical synthesis (e.g., antiplatelet drugs, as suggested in ) and agrochemicals. The 3,4-difluorophenyl group is pharmacologically relevant, often employed to modulate bioavailability and binding affinity in drug candidates .
Properties
Molecular Formula |
C12H17F2N |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-2-3-4-7-15-9-10-5-6-11(13)12(14)8-10/h5-6,8,15H,2-4,7,9H2,1H3 |
InChI Key |
UGXWAXIDVKETGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)methylamine typically involves the reaction of 3,4-difluorobenzyl chloride with pentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (3,4-Difluorophenyl)methylamine may involve similar synthetic routes but optimized for larger quantities. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as distillation or recrystallization are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(3,4-Difluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3,4-Difluorophenyl)methylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluorophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the pentylamine chain can influence its solubility and membrane permeability.
Comparison with Similar Compounds
Variation in Alkyl Chain Length and Branching
| Compound Name | Alkyl Group | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| (3,4-Difluorophenyl)methylamine | Linear pentyl | C₁₂H₁₅F₂N | 211.25* | Baseline compound; linear chain maximizes lipophilicity. |
| (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine | Branched butan-2-yl | C₁₁H₁₅F₂N | 199.24 | Shorter, branched chain reduces steric hindrance (A-value: ~1.8 for propyl derivatives) . |
| [(3,4-Difluorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine | Pyrrolidinyl-ethyl | C₁₃H₁₈F₂N₂ | 240.29 | Incorporation of a heterocyclic group enhances polarity and potential receptor interaction . |
Notes:
Variation in Aromatic Substituents
| Compound Name | Aromatic Group | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| (3,4-Difluorophenyl)methylamine | 3,4-Difluorophenyl | C₁₂H₁₅F₂N | 211.25* | Fluorine atoms enhance electronegativity and metabolic stability. |
| (3,4-Dimethylphenyl)methylamine | 3,4-Dimethylphenyl | C₁₄H₂₁N | 203.33 | Methyl groups increase steric bulk but reduce electronic effects compared to fluorine . |
| [(4-Fluoro-3-methylphenyl)methyl][(3,4-difluorophenyl)methyl]amine | 4-Fluoro-3-methylphenyl + 3,4-difluorophenyl | C₁₅H₁₄F₃N | 269.28 | Dual fluorinated/alkylated aryl groups may amplify lipophilicity and steric demands . |
Notes:
Functional Group Additions
| Compound Name | Additional Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| (3,4-Difluorophenyl)methylamine | None | C₁₂H₁₅F₂N | 211.25* | Baseline amine structure. |
| 2-(3,4-Difluorophenyl)cyclopropylamine | Cyclopropyl ring | C₉H₉F₂N | 169.17 | Cyclopropane introduces ring strain, potentially enhancing reactivity or conformational rigidity . |
| (E)-N-Benzylidene-(4-chlorophenyl)amine | Imine (C=N) linkage | C₁₃H₁₁ClN | 216.69 | Imine group enables conjugation and participation in Schiff base reactions . |
Notes:
Biological Activity
(3,4-Difluorophenyl)methylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a pentylamine moiety. The unique structural features imparted by the difluorination significantly influence its chemical properties and biological activities. This article aims to explore the biological activity of this compound, including its interactions with molecular targets, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (3,4-Difluorophenyl)methylamine is CHFN, with a molecular weight of approximately 199.24 g/mol. The difluorophenyl group enhances lipophilicity and modulates the compound's interaction with various biological targets, making it a candidate for medicinal chemistry applications.
Research indicates that compounds with difluorophenyl groups often exhibit enhanced biological properties compared to their non-fluorinated counterparts. The fluorine atoms can modulate electronic properties, influencing the compound's activity as an inhibitor or activator in biochemical pathways related to neurotransmission and metabolic regulation.
Interaction with Molecular Targets
(3,4-Difluorophenyl)methylamine interacts with several key molecular targets:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling and are common targets for drug development. The difluorophenyl moiety may enhance binding affinity due to its electronic effects .
- Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
Biological Activity
The biological activity of (3,4-Difluorophenyl)methylamine has been studied in various contexts, including its pharmacological potential:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
- Antimicrobial Properties : Research into related compounds indicates potential antimicrobial activity, which could be explored further for therapeutic applications against resistant strains .
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
A study exploring the effects of difluorinated phenyl compounds on cancer cell lines demonstrated that (3,4-Difluorophenyl)methylamine could inhibit cell proliferation through apoptosis induction mechanisms. This suggests potential as a lead compound in cancer therapy. -
Pharmacokinetics :
Research indicates that the lipophilicity imparted by the pentyl group enhances membrane permeability, which is critical for the bioavailability of pharmaceutical agents. Studies have shown that modifications to the alkyl chain can significantly alter pharmacokinetic profiles.
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons and unique features among related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (3,4-Difluorophenyl)methylamine | Difluorophenyl + Pentylamine | High lipophilicity; potential for enhanced binding |
| N,N-Dimethyl-3,4-difluoroaniline | Difluorophenyl + Dimethylamino | Enhanced solubility; different pharmacological profile |
| 3,4-Difluoro-N-methylbenzeneethanamine | Difluorophenyl + Ethylamine | Shorter alkyl chain; altered receptor interactions |
Q & A
Q. What are the standard synthetic routes for (3,4-Difluorophenyl)methylamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reacting 3,4-difluorobenzyl chloride with pentylamine in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous THF yields the target amine. Optimization involves:
- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials .
Q. How can researchers confirm the structural integrity of (3,4-Difluorophenyl)methylamine?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹⁹F NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, fluorine coupling constants).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 242.1).
- Elemental analysis : Validate C, H, N, and F percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies are effective for resolving stereochemical impurities in fluorinated amine derivatives like (3,4-Difluorophenyl)methylamine?
- Methodological Answer : Stereochemical impurities arise during alkylation or cyclopropanation (e.g., in Ticagrelor intermediates). Mitigation strategies include:
Q. How can researchers analyze and mitigate urea-based byproducts during large-scale synthesis of fluorinated amines?
- Methodological Answer : Urea impurities (e.g., from carbamate intermediates) are common in amine synthesis. Key steps:
- HPLC-MS monitoring : Use a C18 column (ACN/water + 0.1% formic acid) to detect urea derivatives (retention time shifts).
- Process optimization : Reduce phosgene or carbamate reagent excess to <1.1 equivalents.
- Reference standards : Synthesize and characterize urea impurities (e.g., via X-ray crystallography) for quality control .
Q. What advanced techniques are used to study the interaction of (3,4-Difluorophenyl)methylamine with biological targets?
- Methodological Answer : Fluorinated amines are explored as enzyme inhibitors or receptor modulators. Techniques include:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to G-protein-coupled receptors (GPCRs) at varying concentrations.
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses with active sites (e.g., serotonin receptors).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions .
Data Contradictions and Resolution
Q. Conflicting reports exist on the stability of (3,4-Difluorophenyl)methylamine under acidic conditions. How can this be resolved?
- Methodological Answer : Stability discrepancies may stem from solvent or counterion effects. Experimental validation:
- pH stability assay : Incubate the compound in HCl (0.1–1 M) at 25°C and 40°C. Monitor degradation via LC-MS.
- Counterion screening : Compare hydrochloride vs. sulfate salts; hydrochloride salts generally exhibit higher stability.
- DFT calculations : Predict protonation sites and degradation pathways using Gaussian09 .
Safety and Handling
Q. What safety protocols are critical when handling (3,4-Difluorophenyl)methylamine in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (amine vapors irritate mucous membranes).
- Waste disposal : Neutralize acidic residues before transferring to halogenated waste containers .
Example Reaction Conditions Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
